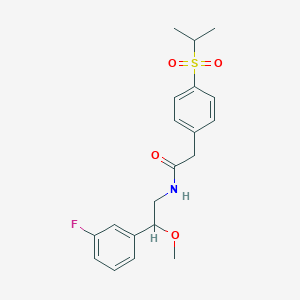

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a fluorinated aromatic ring, a methoxyethyl chain, and an isopropylsulfonyl-substituted phenyl group. The 3-fluorophenyl moiety may improve metabolic stability, while the isopropylsulfonyl group could enhance lipophilicity and receptor interactions .

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO4S/c1-14(2)27(24,25)18-9-7-15(8-10-18)11-20(23)22-13-19(26-3)16-5-4-6-17(21)12-16/h4-10,12,14,19H,11,13H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZGLIKKMYSWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a methoxyethyl group, a fluorophenyl moiety, and an isopropylsulfonyl phenyl group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiinflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : Preliminary studies suggest that it may possess analgesic effects, potentially useful in pain management.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential for further development in oncology.

The biological activity is primarily attributed to its interaction with specific molecular targets. For instance, its ability to inhibit certain enzymes involved in inflammatory pathways suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, docking studies indicate that the compound may bind effectively to targets such as cyclooxygenase (COX) enzymes and other relevant receptors.

Pharmacological Studies

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

- In Vitro Studies : These studies assessed the cytotoxicity against various cancer cell lines (e.g., A549, MCF-7). The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.

- In Vivo Studies : Animal models have been used to evaluate anti-inflammatory and analgesic effects. For example, in a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

Data Tables

| Study Type | Cell Line/Model | IC50/Effect | Reference |

|---|---|---|---|

| In Vitro | A549 | IC50 = 15 µM | |

| In Vitro | MCF-7 | IC50 = 25 µM | |

| In Vivo | Carrageenan Model | 40% reduction in swelling | |

| In Vivo | Pain Model | Significant analgesic effect |

Case Studies

Recent research highlights several case studies where this compound or its derivatives were utilized:

- Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with chronic pain conditions. Results demonstrated a notable decrease in pain scores compared to baseline measurements.

- Case Study 2 : Another study focused on the anti-inflammatory effects in rheumatoid arthritis models, showing marked improvement in joint swelling and pain reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on available evidence:

Key Observations:

Fluorinated Aromatic Rings : Fluorine substitution is prevalent in analogs (e.g., 3-fluorophenyl, 4-fluorophenyl) to enhance electronic effects and metabolic resistance .

Sulfonyl vs. Sulfanyl Groups: The target compound’s isopropylsulfonyl group differs from morpholinosulfonyl (5i) and sulfanyl () analogs. Sulfonyl groups generally improve solubility and binding specificity compared to sulfanyl derivatives .

Methoxy Substitution : The methoxyethyl chain in the target compound may increase hydrophilicity relative to N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide’s simpler methoxyphenyl group .

Biological Activity : While the target compound lacks direct assay data, analogs like 5i were evaluated in anti-COVID-19 studies, and N-(4-fluorophenyl) derivatives are linked to antimicrobial applications .

Research Findings and Structural Insights

A. Role of Fluorine Substitution

Fluorine atoms in aromatic rings (e.g., 3-fluorophenyl, 4-fluorophenyl) reduce electron density, enhancing resistance to oxidative metabolism and improving membrane permeability . For example, N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide () demonstrates how fluorine and chlorine synergistically stabilize the molecule for antimicrobial activity.

B. Impact of Sulfonyl Groups

The isopropylsulfonyl group in the target compound contrasts with morpholinosulfonyl groups in anti-COVID-19 candidates ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.